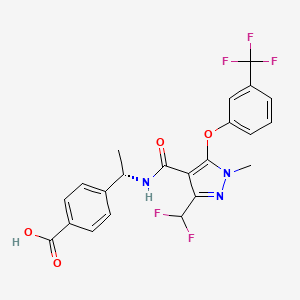

Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de E7046 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure centrale, suivie de modifications de groupe fonctionnel pour obtenir la sélectivité et la puissance souhaitées. Les détails spécifiques concernant les voies de synthèse et les conditions réactionnelles sont propriétaires et ne sont pas divulgués publiquement .

Méthodes de production industrielle

La production industrielle de E7046 impliquerait probablement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprend l'adaptation des conditions réactionnelles, des procédés de purification et des mesures de contrôle de la qualité pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions

E7046 subit diverses réactions chimiques, notamment :

Oxydation : E7046 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques au sein de la molécule.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont généralement utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

E7046 a une large gamme d'applications de recherche scientifique, en particulier dans le domaine de l'immunothérapie anticancéreuse. Il a été démontré que :

Moduler le microenvironnement immunitaire tumoral : En antagonisant le récepteur EP4, E7046 peut réduire les effets immunosuppresseurs de la prostaglandine E2, améliorant ainsi les réponses immunitaires antitumorales

Améliorer l'efficacité d'autres thérapies : E7046 a montré une synergie avec d'autres traitements, tels que les inhibiteurs de point de contrôle et les agents réducteurs des Treg, pour produire des réponses antitumorales plus efficaces et durables.

Outil de recherche : E7046 est utilisé comme outil de recherche pour étudier le rôle du récepteur EP4 dans divers processus biologiques et maladies.

Mécanisme d'action

E7046 exerce ses effets en antagonisant sélectivement le récepteur EP4 de la prostaglandine E2. Ce récepteur est impliqué dans diverses voies de signalisation qui favorisent la croissance tumorale et l'évasion immunitaire. En bloquant EP4, E7046 peut :

Promouvoir la différenciation des cellules myéloïdes : E7046 favorise la différenciation des cellules myéloïdes en cellules présentatrices d'antigène, renforçant la réponse immunitaire contre les tumeurs

Réduire l'immunosuppression : E7046 réduit les effets immunosuppresseurs de la prostaglandine E2, conduisant à une activité accrue des lymphocytes T cytotoxiques et des cellules tueuses naturelles.

Synergiser avec d'autres thérapies : E7046 peut améliorer l'efficacité d'autres thérapies anticancéreuses en modulant le microenvironnement immunitaire tumoral.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula . Its structure features a benzoic acid moiety linked to a pyrazole derivative that contains trifluoromethyl and difluoromethyl groups. The presence of these fluorinated groups enhances its biological activity and pharmacokinetic properties.

Pharmacological Applications

1. Prostaglandin E2 Receptor Antagonism

Palupiprant is primarily recognized for its role as an antagonist of the prostaglandin E2 receptor type 4 (EP4). This receptor is implicated in various physiological processes, including inflammation and pain modulation. By inhibiting EP4, Palupiprant has shown potential in treating conditions such as:

- Chronic Inflammatory Diseases : Its immunomodulatory effects may benefit patients with chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

- Cancer Therapy : Preliminary studies suggest that EP4 antagonism could enhance the efficacy of certain cancer therapies by modulating tumor microenvironments and immune responses .

2. Antineoplastic Activity

Research indicates that Palupiprant may possess antineoplastic properties. Its ability to modulate immune responses can potentially inhibit tumor growth and metastasis. Studies are ongoing to explore its effectiveness in various cancer models .

Agricultural Applications

1. Fungicide Development

The compound's structural components are related to other pyrazole derivatives used in agricultural fungicides. Specifically, the difluoromethyl and trifluoromethyl groups are known to enhance the antifungal activity of related compounds by inhibiting succinate dehydrogenase, an essential enzyme in fungal respiration .

| Fungicide | Active Ingredient | Mechanism of Action |

|---|---|---|

| Isopyrazam | 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Inhibits succinate dehydrogenase |

| Sedaxane | Similar pyrazole derivatives | Inhibits mitochondrial respiration |

| Bixafen | Related pyrazole compounds | Targets fungal respiration pathways |

Case Studies

Case Study 1: Immunomodulatory Effects

A study published in a peer-reviewed journal demonstrated that Palupiprant effectively reduced inflammation markers in animal models of arthritis. The results indicated a significant decrease in joint swelling and pain scores compared to control groups, suggesting its potential utility in treating inflammatory diseases .

Case Study 2: Cancer Treatment Synergy

In vitro studies have shown that combining Palupiprant with traditional chemotherapeutics led to enhanced tumor cell apoptosis. This synergistic effect was attributed to the modulation of immune checkpoints and increased sensitivity of cancer cells to treatment .

Mécanisme D'action

E7046 exerts its effects by selectively antagonizing the EP4 receptor for prostaglandin E2. This receptor is involved in various signaling pathways that promote tumor growth and immune evasion. By blocking EP4, E7046 can:

Promote Differentiation of Myeloid Cells: E7046 promotes the differentiation of myeloid cells into antigen-presenting cells, enhancing the immune response against tumors

Reduce Immunosuppression: E7046 reduces the immunosuppressive effects of prostaglandin E2, leading to increased activity of cytotoxic T cells and natural killer cells.

Synergize with Other Therapies: E7046 can enhance the efficacy of other cancer therapies by modulating the tumor immune microenvironment.

Comparaison Avec Des Composés Similaires

Composés similaires

Celécoxib : Un inhibiteur de la cyclooxygénase-2 qui cible également la voie de la prostaglandine, mais avec un mécanisme d'action différent.

L001 : Un autre antagoniste d'EP4 qui a montré des effets similaires dans des études précliniques

Unicité de E7046

E7046 est unique dans sa haute sélectivité et sa puissance pour le récepteur EP4. Cette sélectivité permet une modulation plus ciblée du microenvironnement immunitaire tumoral, réduisant les effets hors cible et améliorant l'efficacité thérapeutique .

Activité Biologique

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl) , known as Palupiprant , has shown promise in various pharmacological applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzoic acid moiety linked to a pyrazole ring, which is further substituted with difluoromethyl and trifluoromethyl groups. This unique substitution pattern enhances its biological activity and stability.

| Property | Value |

|---|---|

| IUPAC Name | 4-[(1S)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid |

| Molecular Formula | C22H18F5N3O4 |

| Molecular Weight | 465.38 g/mol |

| CAS Number | 2248318-51-4 |

Palupiprant acts primarily as an antagonist of the prostaglandin D2 receptor (DP), which plays a significant role in various inflammatory processes. By blocking this receptor, the compound may reduce inflammation and associated symptoms.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including Palupiprant, exhibit notable antimicrobial properties. In studies involving various bacterial strains, compounds similar to Palupiprant demonstrated minimum inhibitory concentration (MIC) values as low as 2 µg/mL, indicating potent activity against tested pathogens .

Anti-inflammatory Effects

Palupiprant has been evaluated for its anti-inflammatory effects in preclinical models. The compound significantly reduced markers of inflammation in animal studies, suggesting its potential utility in treating inflammatory diseases .

Study on Prostaglandin D2 Inhibition

A study published in Nature detailed the efficacy of Palupiprant in inhibiting prostaglandin D2-induced allergic responses in murine models. The results showed a significant decrease in eosinophil recruitment to inflamed tissues, highlighting its potential as an anti-allergic agent .

Synthesis and Pharmacological Evaluation

A comprehensive study on the synthesis and biological evaluation of pyrazole derivatives found that compounds structurally related to Palupiprant exhibited promising antitumor activity. The IC50 values for these compounds were noted to be significantly lower than those of traditional chemotherapeutics, suggesting a novel approach to cancer treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Palupiprant | Benzoic acid derivative | 8.52 | PD-1/PD-L1 inhibition |

| Compound A | Pyrazole derivative | 12.28 | Antimicrobial |

| Compound B | Triazole derivative | 14.08 | Antitumor |

Propriétés

IUPAC Name |

4-[(1S)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F5N3O4/c1-11(12-6-8-13(9-7-12)21(32)33)28-19(31)16-17(18(23)24)29-30(2)20(16)34-15-5-3-4-14(10-15)22(25,26)27/h3-11,18H,1-2H3,(H,28,31)(H,32,33)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLKAQMPKHNQPR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369489-71-3 | |

| Record name | ER-886046 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369489713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALUPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWY620GU8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.